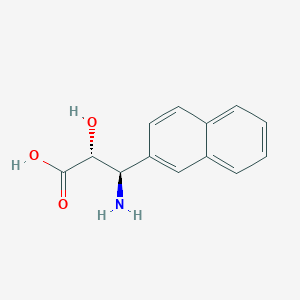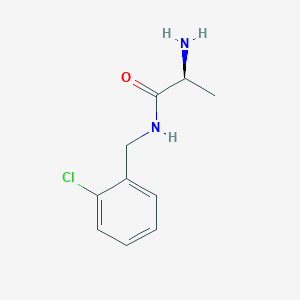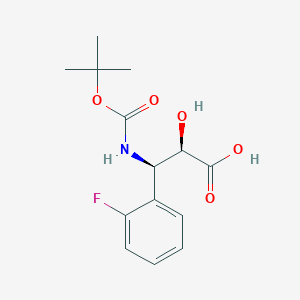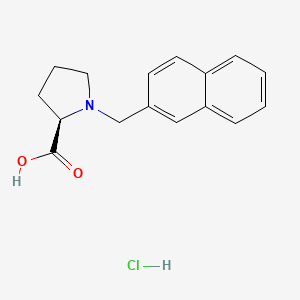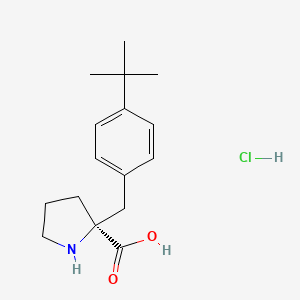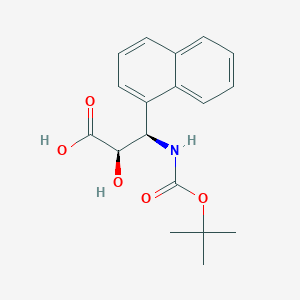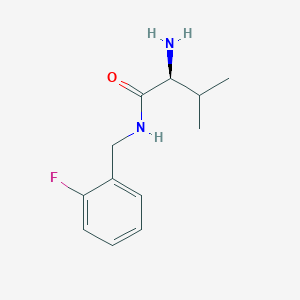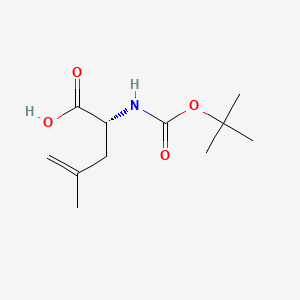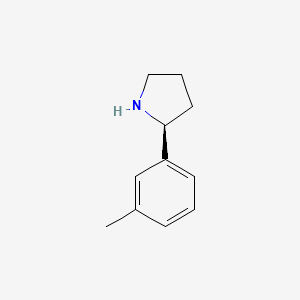
(2S)-2-(3,4-difluorophenyl)pyrrolidine
説明
(2S)-2-(3,4-difluorophenyl)pyrrolidine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DFPP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. In
作用機序
The mechanism of action of (2S)-2-(3,4-difluorophenyl)pyrrolidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. This compound has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases. This compound has been shown to have neuroprotective activity, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(2S)-2-(3,4-difluorophenyl)pyrrolidine has several advantages for lab experiments. This compound is easy to synthesize and has a high yield and purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is relatively expensive compared to other compounds, which may limit its use in some research projects. This compound also has limited solubility in water, which may limit its use in some biological assays.
将来の方向性
(2S)-2-(3,4-difluorophenyl)pyrrolidine has several potential future directions for scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the use of this compound as a fluorescent probe for imaging and detection of biological molecules. This compound may also be investigated for its potential use in other scientific research applications, such as catalysis and materials science. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, this compound is a pyrrolidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated. This compound has several potential future directions for scientific research, including the development of new drugs and the use of this compound as a fluorescent probe. Further studies are needed to fully understand the potential applications of this compound.
科学的研究の応用
(2S)-2-(3,4-difluorophenyl)pyrrolidine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been investigated for its potential use as a fluorescent probe for imaging and detection of biological molecules.
特性
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJRABUCTXGIN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




